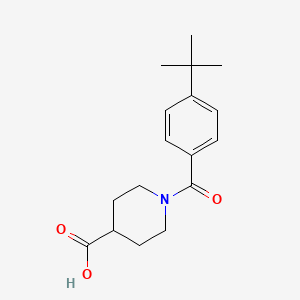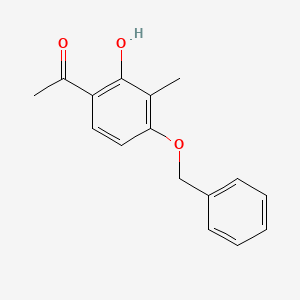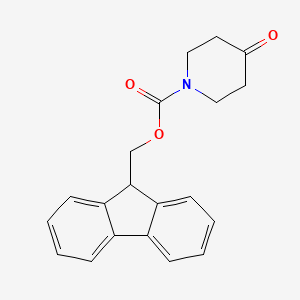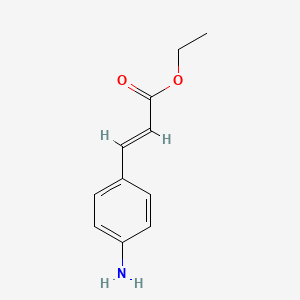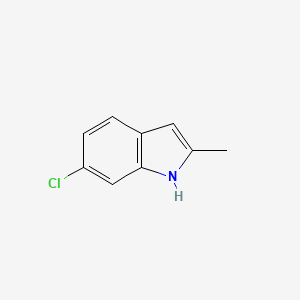
6-Chloro-2-methyl-1h-indole
概要
説明
6-Chloro-2-methyl-1H-indole is a chemical compound with the empirical formula C9H8ClN . It has a molecular weight of 165.62 . The compound is solid in form .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Chloro-2-methyl-1H-indole, has been a subject of interest in the chemical community . Various methods have been explored, and the synthesis often involves reactions with trifluoroacetic acid in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methyl-1H-indole can be represented by the SMILES stringCC1=CC2=CC=C(C=C2N1)Cl . The InChI key for this compound is NNJZGKJLPCDYQB-UHFFFAOYSA-N . Chemical Reactions Analysis
Indole derivatives, including 6-Chloro-2-methyl-1H-indole, are known to undergo various chemical reactions . For instance, they can react with trifluoroacetic acid in dichloromethane .Physical And Chemical Properties Analysis
6-Chloro-2-methyl-1H-indole is a solid compound . It has a molecular weight of 165.62 . The compound’s water solubility is calculated to be 0.064 mg/ml .科学的研究の応用
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Certain substituted indole derivatives, like 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA), have been found to be effective in destroying persister cells of various bacteria .
- Method : These compounds were tested for their ability to damage the membranes of bacteria such as E. coli, P. aeruginosa, and S. aureus .
- Results : The compound NPIMA was found to be effective in destroying persister cells of these bacteria by damaging their membranes .
-
Treatment of Various Disorders
- Field : Medicine
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : These compounds are synthesized and tested for their biological activity .
- Results : Indole derivatives have shown various biologically vital properties and have been found to be effective in treating various disorders .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Certain indole derivatives have been found to have anti-inflammatory properties .
- Method : These compounds were tested for their ability to inhibit inflammation using paw edema .
- Results : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition respectively .
-
Antitubercular Activity
- Field : Microbiology
- Application : Indole derivatives have shown antitubercular activities .
- Method : These compounds were synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis .
- Results : Several indole derivatives have shown promising results in inhibiting the growth of M. tuberculosis .
-
Antioxidant Activity
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Certain indole derivatives have been found to have antidiabetic properties .
- Method : These compounds were tested for their ability to inhibit the enzyme alpha-glucosidase, which plays a key role in carbohydrate digestion .
- Results : Several indole derivatives have shown significant alpha-glucosidase inhibitory activity .
-
Antimalarial Activity
- Field : Parasitology
- Application : Indole derivatives have shown antimalarial activities .
- Method : These compounds were synthesized and tested for their inhibitory activity against Plasmodium falciparum .
- Results : Several indole derivatives have shown promising results in inhibiting the growth of P. falciparum .
-
Anticholinesterase Activity
- Field : Neurology
- Application : Certain indole derivatives have been found to have anticholinesterase properties, which could be useful in the treatment of Alzheimer’s disease .
- Method : These compounds were tested for their ability to inhibit the enzyme acetylcholinesterase .
- Results : Several indole derivatives have shown significant acetylcholinesterase inhibitory activity .
Safety And Hazards
将来の方向性
Indole derivatives, including 6-Chloro-2-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
特性
IUPAC Name |
6-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZGKJLPCDYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297299 | |
| Record name | 6-chloro-2-methyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-1h-indole | |
CAS RN |
6127-17-9 | |
| Record name | 6127-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-methyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6127-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


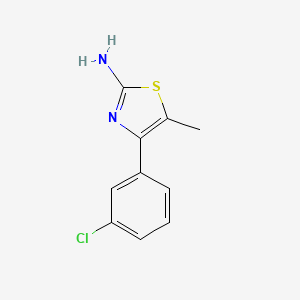


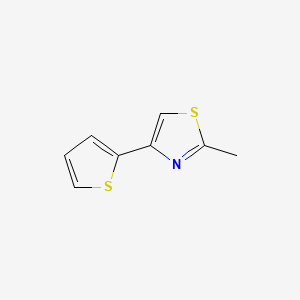


![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)
